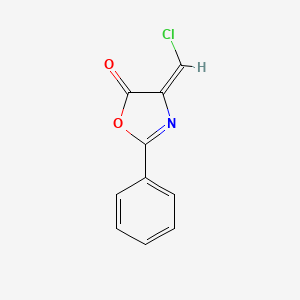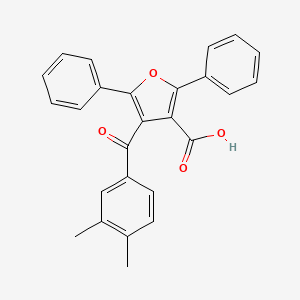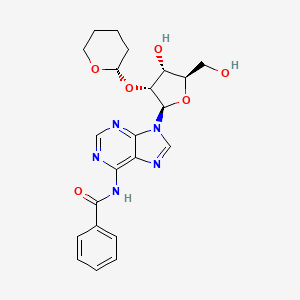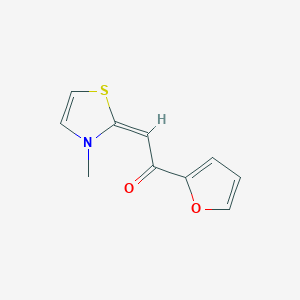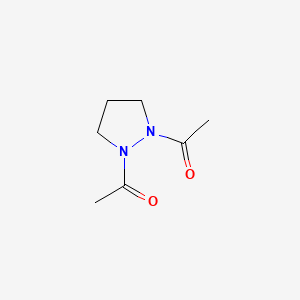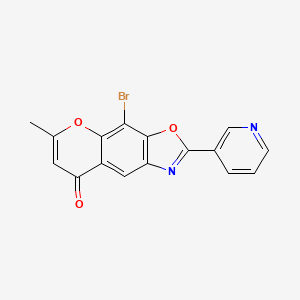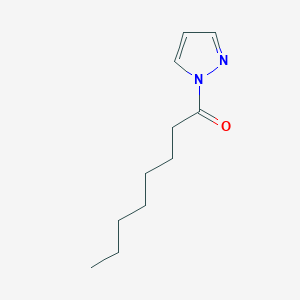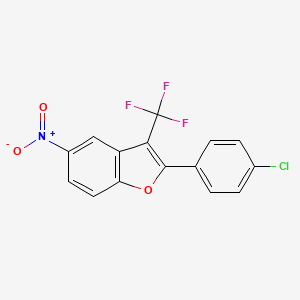![molecular formula C21H34ClN3O B12894571 8-Chloro-6-pentadecylimidazo[1,5-a]pyrimidin-4(1H)-one CAS No. 143915-83-7](/img/structure/B12894571.png)
8-Chloro-6-pentadecylimidazo[1,5-a]pyrimidin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Chloro-6-pentadecylimidazo[1,5-a]pyrimidin-4(1H)-one is a heterocyclic compound that belongs to the imidazo[1,5-a]pyrimidine family
Métodos De Preparación
The synthesis of 8-Chloro-6-pentadecylimidazo[1,5-a]pyrimidin-4(1H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route includes the condensation of a suitable aldehyde with an amine and a nitrile under acidic or basic conditions, followed by cyclization to form the imidazo[1,5-a]pyrimidine core . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.
Análisis De Reacciones Químicas
8-Chloro-6-pentadecylimidazo[1,5-a]pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction can remove oxygen-containing groups or introduce hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
8-Chloro-6-pentadecylimidazo[1,5-a]pyrimidin-4(1H)-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials with unique properties, such as luminescent materials and sensors
Mecanismo De Acción
The mechanism of action of 8-Chloro-6-pentadecylimidazo[1,5-a]pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .
Comparación Con Compuestos Similares
8-Chloro-6-pentadecylimidazo[1,5-a]pyrimidin-4(1H)-one can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyrimidines: These compounds share a similar core structure but may have different substituents, leading to variations in their biological activities and applications.
Pyrimidinamine derivatives: These compounds also contain the pyrimidine ring but differ in their functional groups and overall structure.
The uniqueness of this compound lies in its specific substituents, which can impart distinct properties and activities compared to other related compounds.
Propiedades
Número CAS |
143915-83-7 |
|---|---|
Fórmula molecular |
C21H34ClN3O |
Peso molecular |
380.0 g/mol |
Nombre IUPAC |
8-chloro-6-pentadecyl-1H-imidazo[1,5-a]pyrimidin-4-one |
InChI |
InChI=1S/C21H34ClN3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-24-20(22)21-23-17-16-19(26)25(18)21/h16-17,23H,2-15H2,1H3 |
Clave InChI |
DLTMDLFALRWXLQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC1=NC(=C2N1C(=O)C=CN2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(3-Oxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)benzoyl]glycine](/img/structure/B12894492.png)
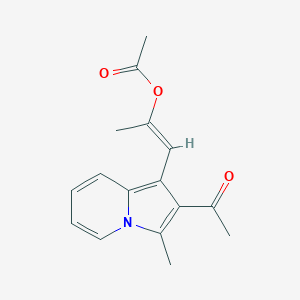
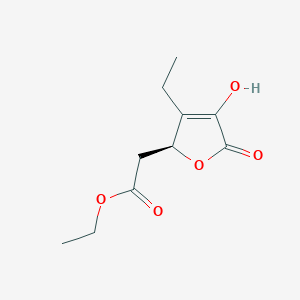
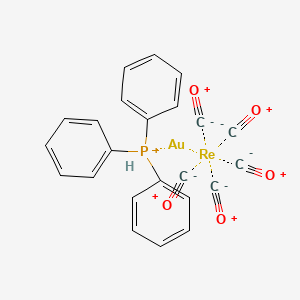
![Benzenesulfonamide, N-[1-(2-furanyl)-3-butenyl]-4-methyl-](/img/structure/B12894512.png)
